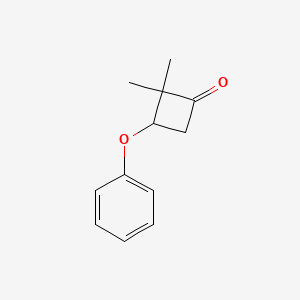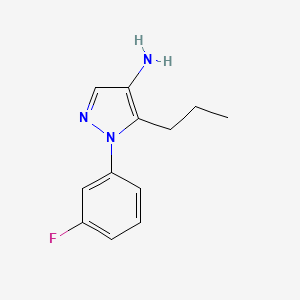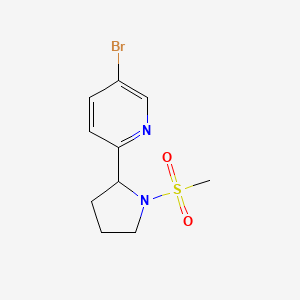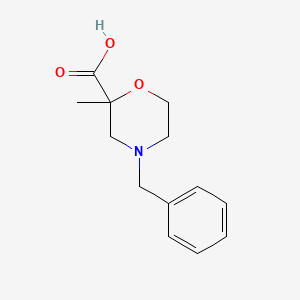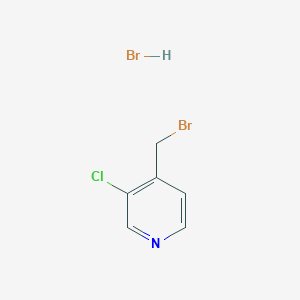
4-(Bromomethyl)-3-chloropyridine hydrobromide
Übersicht
Beschreibung
4-(Bromomethyl)-3-chloropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)-3-chloropyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol . The structure includes a pyridine ring with a bromomethyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Bromomethyl)-3-chloropyridine hydrobromide are not available, it’s known that it reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
This compound is a solid at 20°C. It’s white to light yellow in color and appears as a powder or crystal . It has a melting point range of 185.0 to 191.0°C . It’s soluble in water .Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis
- Hyperbranched Polyelectrolytes : A study by Monmoton et al. (2008) reports the synthesis of hyperbranched polyelectrolytes using derivatives of bromomethylpyridine hydrobromide. The reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide was found to be higher due to the electron-attractive effect of pyridinium groups, and the polymer's structure was investigated through NMR spectroscopy (Monmoton et al., 2008).
2. Organic Synthesis
- Synthesis of Rupatadine Intermediate : Guo et al. (2015) described an efficient and environmentally friendly method to synthesize 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, starting from 5-methylnicotinic acid (Guo, Lu, & Wang, 2015).
- Study of Polymerization Mechanism : Monmoton et al. (2008) also investigated the solution polymerization of bromomethylpyridine hydrobromides, revealing a mechanism involving bimolecular reactions. The study provided insights into the reactivity of different monomers and the influence of anions on the solubility and thermal stability of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).
3. Chemical Reactions and Transformations
- Formation of Pyridinium Compounds : Wibaut and Broekman (2010) explored the conversion of 4-Chloropyridine and 4-Bromopyridine into pyridinium compounds, which are important intermediates in various chemical reactions (Wibaut & Broekman, 2010).
- Synthesis of Folic Acid Analogues : Piper, McCaleb, and Montgomery (1987) demonstrated the use of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide in synthesizing 10-propargylfolic acid, showcasing the application in attaching functional groups to folic acid analogues (Piper, McCaleb, & Montgomery, 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQLOOWSVEQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-chloropyridine hydrobromide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1444477.png)
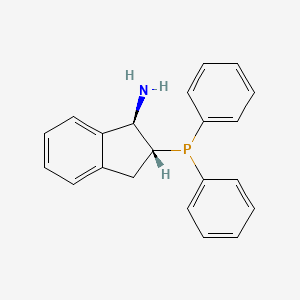
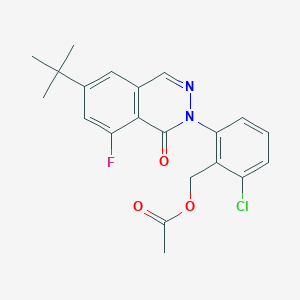
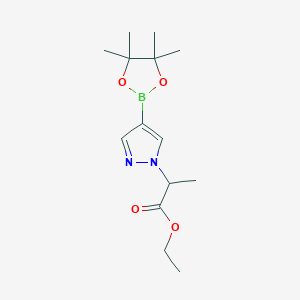
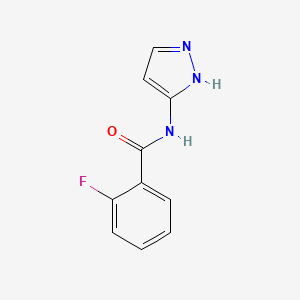
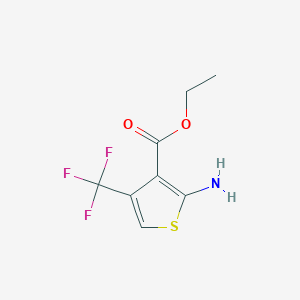
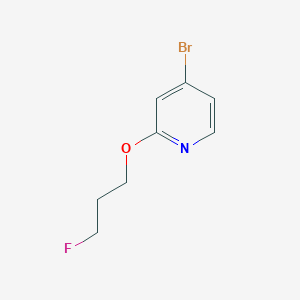
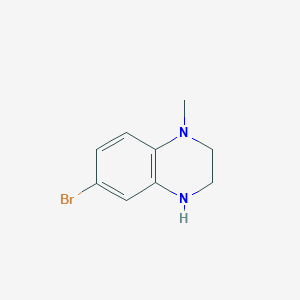
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)
![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
